Tantalum diboride

Catalog No.
S1505401
CAS No.
12007-35-1
M.F
B2Ta
M. Wt
202.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum diboride

CAS Number

12007-35-1

Product Name

Tantalum diboride

Molecular Formula

B2Ta

Molecular Weight

202.57 g/mol

InChI

InChI=1S/2B.Ta

InChI Key

JEUVAEBWTRCMTB-UHFFFAOYSA-N

SMILES

[B].[B].[Ta]

Canonical SMILES

[B].[B].[Ta]

Ultra-High Temperature Ceramics:

  • TaB₂ exhibits exceptional high-temperature stability. Its melting point exceeds 3000°C, making it suitable for research in extreme environments like hypersonic vehicles, re-entry shields, and next-generation nuclear reactors [, ].

Mechanical Properties:

  • TaB₂ possesses outstanding mechanical properties, including high hardness, good wear resistance, and excellent elastic modulus []. This makes it a valuable material for research in tribology (friction and wear science), cutting tools, and armor applications [, ].

Biocompatibility:

  • Recent studies suggest TaB₂ exhibits good biocompatibility, promoting cell adhesion and proliferation while inhibiting inflammatory responses []. This has opened doors for research in bone tissue engineering and other biomedical applications [].

Electronic Properties:

  • TaB₂ demonstrates interesting electrical properties, showcasing semi-metallic or metallic behavior depending on its preparation method and stoichiometry []. This makes it a potential candidate for research in superconductors, electrodes, and other electronic devices [].

Composites and Coatings:

  • Researchers are actively exploring the use of TaB₂ as a reinforcement phase in composite materials. Its excellent mechanical properties can enhance the strength and wear resistance of various matrices []. Additionally, TaB₂ coatings are being investigated for their potential to improve the wear resistance and corrosion protection of various substrates [].

Tantalum diboride is a binary compound composed of tantalum and boron, with the chemical formula TaB₂. It is characterized by its remarkable hardness, with a Vickers hardness value of approximately 30 gigapascals, making it one of the hardest known materials. Tantalum diboride exhibits a hexagonal crystal structure similar to that of other diborides such as aluminum diboride and magnesium diboride. This compound is stable under oxidation at temperatures below 700 °C and demonstrates resistance to acid corrosion, which contributes to its utility in various industrial applications .

Here are some safety precautions to consider when handling tantalum diboride:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling the powder.
  • Avoid contact with eyes and skin.
  • Proper ventilation is recommended when working with the powder to prevent inhalation.
. One common method is the thermal reduction of tantalum pentoxide using carbon sources. The reaction can be represented as follows:

2Ta2O5+5C4TaB2+5CO22\text{Ta}_2\text{O}_5+5\text{C}\rightarrow 4\text{TaB}_2+5\text{CO}_2

Another approach involves the direct reaction of tantalum and boron at elevated temperatures:

Ta+2BTaB2\text{Ta}+2\text{B}\rightarrow \text{TaB}_2

These reactions highlight the compound's formation from its elemental constituents or oxides under reducing conditions .

Research on the biological activity of tantalum diboride is limited, but it is noted for its biocompatibility when used in medical applications, particularly in implants. The compound's hardness and resistance to corrosion make it suitable for environments where biological interaction occurs, although detailed studies on its biological effects are still necessary .

Several methods have been developed for synthesizing tantalum diboride:

  • Thermal Reduction: This involves reducing tantalum pentoxide with carbon or graphite at high temperatures.
    • Reaction example:
    2Ta2O5+6.5NaBH42TaB2+4Na+2.5NaBO2+13H22\text{Ta}_2\text{O}_5+6.5\text{NaBH}_4\rightarrow 2\text{TaB}_2+4\text{Na}+2.5\text{NaBO}_2+13\text{H}_2
  • Borothermal Reduction: A method where boron is used as a reducing agent under high-temperature conditions.
  • Mechanical Alloying: This technique involves grinding tantalum and boron powders together to produce tantalum diboride.
  • Floating Zone Method: A technique used to produce single crystals of tantalum diboride by melting a feed rod in a controlled atmosphere .
  • Molten-Salt Synthesis: A newer method that utilizes molten salts to facilitate the reaction between tantalum and boron .

Tantalum diboride has a variety of applications due to its unique properties:

  • Aerospace Components: Used in high-temperature applications due to its thermal stability.
  • Cutting Tools: Its hardness makes it suitable for manufacturing cutting tools and wear-resistant coatings.
  • Electronics: Employed in semiconductor technology and as a substrate for thin film deposition.
  • Biomedical Implants: Its biocompatibility allows for use in medical devices and implants .

Interaction studies involving tantalum diboride primarily focus on its compatibility with other materials in composite structures. Research indicates that when combined with other ceramics or metals, tantalum diboride can enhance mechanical properties such as toughness and wear resistance. Investigations into its interactions with biological tissues are ongoing, particularly concerning its use in medical implants .

Tantalum diboride shares similarities with several other borides, particularly those formed from transition metals. Below is a comparison highlighting its uniqueness:

CompoundHardness (GPa)Structure TypeNotable Properties
Tantalum Diboride~30HexagonalHigh hardness, thermal stability
Zirconium Diboride~20HexagonalGood thermal conductivity
Titanium Diboride~15HexagonalLower density compared to tantalum
Aluminum Diboride~20HexagonalLightweight, good electrical conductivity

Tantalum diboride stands out due to its superior hardness and thermal stability compared to these similar compounds, making it particularly valuable in high-performance applications .

Crystallographic Framework of TaB₂

Tantalum diboride crystallizes in two primary phases: the hexagonal P6/mmm structure (space group No. 191) and the orthorhombic Cmmm structure (space group No. 65). The hexagonal phase, isostructural with AlB₂ and MgB₂, features alternating layers of boron honeycomb networks and tantalum atoms arranged in a close-packed configuration [1] [3]. Experimental lattice parameters for the hexagonal phase vary slightly depending on stoichiometry, with boron-rich samples exhibiting larger a-axis values (3.098 Å) and smaller c-axis values (3.224 Å), while boron-deficient samples show reduced a-axis (3.067 Å) and elongated c-axis (3.286 Å) [2]. The orthorhombic phase, though less common, demonstrates a distorted arrangement of TaB₁₂ hexagonal prisms interconnected via Ta–Ta metallic bonds along the ⟨001⟩ direction, contributing to enhanced shear resistance [1].

Table 1: Crystallographic Parameters of TaB₂ Phases

PhaseSpace Groupa (Å)c (Å)Source
HexagonalP6/mmm3.0823.286 [2] [5]
OrthorhombicCmmm5.4213.018 [1]

The structural stability of both phases arises from the interplay between boron-boron covalent bonding within the honeycomb layers and tantalum-boron hybridization. Neutron diffraction studies reveal that deviations from ideal stoichiometry (TaB₂.₀₃ vs. TaB₁.₂₉) induce measurable lattice distortions, underscoring the sensitivity of TaB₂’s crystallography to composition [2].

Bonding Mechanisms in TaB₂

The bonding in TaB₂ comprises three distinct interactions:

  • B–B Covalent Bonds: Within the boron layers, sp² hybridization forms robust σ-bonds with bond lengths of 1.80 Å, comparable to those in graphite [3].
  • Ta–B Hybridization: Tantalum 5d orbitals hybridize with boron 2p states, creating a delocalized electron density that extends into the interlayer region. Density of states (DOS) analysis indicates that Ta 5d orbitals contribute 70% of the electronic states at the Fermi level (E_F), while B 2p orbitals account for the remainder [2] [5].
  • Ta–Ta Metallic Bonds: In the orthorhombic phase, direct Ta–Ta interactions along the ⟨001⟩ direction (bond length: 2.94 Å) introduce metallic character, enabling high electrical conductivity (≈10⁶ S/m) and anomalous strain-stiffening under shear [1].

This multiscale bonding architecture explains TaB₂’s dual identity as a covalent ceramic and a metallic conductor. Comparative studies with MgB₂ highlight critical differences: in MgB₂, B 2p states dominate EF, whereas in TaB₂, the higher valence electron count of tantalum shifts EF into Ta 5d–B 2p antibonding states, reducing electron-phonon coupling [2] [6].

Theoretical Modeling of Electronic Properties

Density functional theory (DFT) simulations employing the Perdew-Burke-Ernzerhof (PBE) functional have been instrumental in decoding TaB₂’s electronic behavior. Ultrasoft pseudopotential calculations reveal a total DOS at E_F of 0.91 states/(eV·cell), significantly higher than MgB₂’s 0.71 states/(eV·cell) [2] [5]. The Fermi surface (FS) topology, computed via the full-potential linearized augmented plane-wave (FP-LAPW) method, consists of three electron-like sheets:

  • Sheet 1: A cylindrical manifold centered at the Γ point, derived from Ta 5d_{z²} orbitals.
  • Sheet 2/3: Warped cylinders along the A–L–H symmetry lines, arising from B 2p–Ta 5d_{xz/yz} hybridization [2].

Table 2: Key Electronic Parameters from DFT Studies

ParameterTaB₂MgB₂MethodSource
DOS at E_F (states/eV·cell)0.910.71FP-LAPW [2]
Fermi velocity (10⁶ m/s)1.20.8QE-PWSCF [5]
Electron-phonon coupling (λ)0.310.87Linear response [2]

Notably, boron vacancies (VB) profoundly impact electronic structure. Monte Carlo simulations predict that 5% VB concentrations reduce the work function by 0.3 eV while increasing the density of mid-gap states, enhancing metallicity [6].

Computational Studies on Electronic Structure

First-principles calculations using the CALYPSO method have uncovered TaB₂’s exceptional shear resistance. Under Vickers indentation, the orthorhombic phase exhibits an indentation shear strength of 43 GPa, surpassing the 40 GPa superhardness threshold [1]. This arises from the TaB₁₂ prisms’ ability to redistribute shear strain via Ta–Ta bond elongation, as visualized in stress-strain curves [1].

Hybrid functional (HSE06) computations further resolve the role of spin-orbit coupling (SOC) in TaB₂. SOC splits the Ta 5d{3/2} and 5d{5/2} bands by 0.4 eV, narrowing the pseudogap at E_F and increasing the electronic heat capacity coefficient (γ) to 2.14 mJ/(mol·K²) [2]. Comparative analysis with NbB₂ and MoB₂ reveals that TaB₂’s higher atomic number amplifies relativistic effects, yielding a 12% larger SOC-induced band splitting than NbB₂ [6].

Quantum Mechanical Perspectives on TaB₂

Quantum mechanical modeling exposes the origins of TaB₂’s anomalous properties. The material’s high hardness stems from a three-dimensional network of B–B covalent bonds and Ta–B hybridized states, which resist dislocation propagation. Meanwhile, metallic conductivity arises from the Ta 5d orbitals’ delocalized electrons, which form a nearly free electron gas parallel to the ⟨001⟩ axis [1] [2].

Electron-phonon coupling calculations using the Eliashberg formalism reveal a critical difference from MgB₂: the E_{2g} phonon mode in TaB₂ hardens to 98 meV (vs. 58 meV in MgB₂), suppressing superconductivity. This hardening originates from the stronger Ta–B bonds, which reduce anharmonic phonon scattering [2] [6].

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 208 of 209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tantalum diboride

General Manufacturing Information

Tantalum boride (TaB2): ACTIVE

Dates

Modify: 2023-08-15

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